FITM

Description

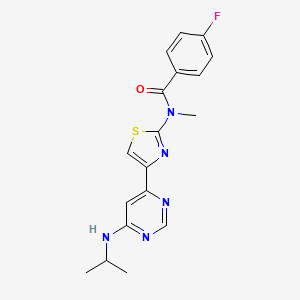

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5OS/c1-11(2)22-16-8-14(20-10-21-16)15-9-26-18(23-15)24(3)17(25)12-4-6-13(19)7-5-12/h4-11H,1-3H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVGIKIKQHUFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=NC(=C1)C2=CSC(=N2)N(C)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of FITM Proteins in Lipid Droplet Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fat Storage-Inducing Transmembrane (FITM) proteins, FITM1 and FITM2 (also known as FIT1 and FIT2), are a conserved family of endoplasmic reticulum (ER)-resident proteins that play a pivotal role in the biogenesis of lipid droplets (LDs). These organelles are crucial for energy homeostasis, and their dysregulation is implicated in metabolic diseases. This guide provides an in-depth analysis of the function of this compound proteins in LD formation, detailing the underlying molecular mechanisms, summarizing key quantitative data, and providing comprehensive experimental protocols for their study.

Introduction: The Central Role of Lipid Droplets

Lipid droplets are ubiquitous intracellular organelles responsible for the storage of neutral lipids, primarily triacylglycerols (TAGs) and sterol esters. They consist of a hydrophobic core of neutral lipids encased by a phospholipid monolayer adorned with a specific set of proteins. LDs emerge from the ER, and their formation is a multi-step process involving the synthesis of neutral lipids, their accumulation within the ER membrane to form a "lens," and the subsequent budding of the nascent LD into the cytoplasm. Disruptions in LD biogenesis and turnover are linked to a variety of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, making the machinery governing their formation a critical area of research.

This compound Proteins: Key Regulators of Lipid Droplet Budding

This compound proteins are integral to the process of LD biogenesis, specifically in the crucial step of budding from the ER membrane. In the absence of functional this compound proteins, neutral lipids accumulate within the ER, forming lens-like structures that fail to properly emerge as distinct cytoplasmic organelles.[1][2][3]

FITM1 and FITM2: Tissue-Specific Expression and Function

Mammals express two this compound proteins, FITM1 and FITM2, which exhibit distinct tissue distribution and functional nuances.

-

FITM2 (FIT2): Ubiquitously expressed, with particularly high levels in adipose tissue, the primary site of energy storage.[4] FITM2 is considered the main driver of LD formation for long-term energy storage.[5]

-

FITM1 (FIT1): Primarily found in skeletal and cardiac muscle, tissues characterized by rapid lipid turnover to meet high energy demands.[4] It is associated with the formation of smaller, more numerous LDs suited for rapid mobilization.[5]

Molecular Mechanism of this compound Protein Action

This compound proteins are localized to the ER membrane and possess a characteristic topology of six transmembrane domains with both the N- and C-termini facing the cytosol.[3][5] Their function in LD formation is multifaceted and involves direct interaction with lipids and other proteins.

Partitioning of Triacylglycerols

A primary function of this compound proteins is to bind and partition newly synthesized TAGs from the ER membrane into the nascent LD.[4][5] This process is essential for the growth of the lipid lens and its eventual budding. Studies have shown that FITM2 directly binds to TAGs, and this binding affinity correlates with the size of the LDs formed.[4]

Interaction with ER-Shaping Proteins and the Cytoskeleton

FITM2 does not act in isolation. It collaborates with other proteins to orchestrate the physical process of LD budding. Key interaction partners include:

-

ER tubule-forming proteins (Reticulon 4 and REEP5): These proteins help to generate the membrane curvature at the ER that is conducive to LD formation. FITM2 interacts with these proteins, suggesting a coordinated effort to shape the ER membrane for efficient budding.[2][6][7]

-

Septins: These are cytoskeletal proteins that are also involved in membrane remodeling events. FITM2 interacts with septin 7, and this interaction is necessary for normal LD biogenesis.[2][6][7]

The transient enrichment of FITM2, ER tubule-forming proteins, and septins at LD formation sites underscores their collaborative role in the early stages of LD emergence.[6][7]

Quantitative Data on this compound Protein Function

The functional importance of this compound proteins is underscored by quantitative analyses of LD morphology and number upon manipulation of this compound protein expression or the expression of their interaction partners.

| Experimental Condition | Effect on Lipid Droplets | Reference |

| Depletion of FITM2 | Decrease in the number and size of lipid droplets. | [2] |

| Depletion of REEP5 or Rtn4 (FITM2-interacting proteins) | Decrease in the number and size of lipid droplets, mimicking FITM2 loss. | [2][6] |

| Overexpression of FITM2 | Formation of larger lipid droplets compared to FITM1 overexpression. | [4] |

| Expression of a gain-of-function FITM2 mutant (FLL(157–9)AAA) | Formation of significantly larger lipid droplets compared to wild-type FITM2. | [4] |

| Down-regulation of FIT2 in pancreatic β-cells | Significant reduction in lipid droplet number. | [8] |

| FITM2 deficiency in hepatic cells | Secretion of triglyceride-depleted VLDL particles. | [9][10] |

Signaling and Logical Relationship Diagrams

The following diagrams illustrate the key interactions and the logical workflow of FITM2-mediated lipid droplet formation.

Caption: Signaling pathway of FITM2 in lipid droplet formation.

Caption: General experimental workflow for studying this compound proteins.

Detailed Experimental Protocols

Lipid Droplet Staining with Oil Red O

This protocol is adapted for staining lipid droplets in cultured cells.

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Oil Red O stock solution (0.5% w/v in isopropanol)

-

Oil Red O working solution (6 ml stock solution + 4 ml distilled water, let stand for 10 min, filter)

-

60% Isopropanol

-

Hematoxylin (for counterstaining, optional)

-

Mounting medium

Procedure:

-

Grow cells on coverslips in a multi-well plate to desired confluency.

-

Wash cells twice with PBS.

-

Fix cells with 4% PFA for 15-30 minutes at room temperature.

-

Wash cells twice with PBS.

-

Wash cells once with 60% isopropanol for 5 minutes.

-

Allow the cells to dry completely.

-

Add Oil Red O working solution to cover the cells and incubate for 15-20 minutes at room temperature.

-

Wash cells thoroughly with distilled water to remove excess stain.

-

(Optional) Counterstain with Hematoxylin for 1 minute and wash with water.

-

Mount coverslips on glass slides using an aqueous mounting medium.

-

Visualize under a bright-field microscope. Lipid droplets will appear as red-orange structures.

Triglyceride Quantification Assay

This protocol provides a general method for quantifying intracellular triglyceride content.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer)

-

Triglyceride quantification colorimetric/fluorometric assay kit (commercially available)

-

Plate reader

Procedure:

-

Culture and treat cells as required for the experiment.

-

Harvest cells and wash with cold PBS.

-

Lyse the cells in an appropriate lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate for normalization.

-

Follow the manufacturer's instructions for the triglyceride quantification kit. This typically involves:

-

Adding a specified volume of cell lysate to a 96-well plate.

-

Adding the reaction mix provided in the kit.

-

Incubating for the recommended time at the specified temperature.

-

Measuring the absorbance or fluorescence using a plate reader at the specified wavelength.

-

-

Calculate the triglyceride concentration based on the standard curve generated from the provided standards.

-

Normalize the triglyceride content to the total protein concentration of the sample.

Western Blotting for FITM2 Protein Expression

This protocol outlines the steps for analyzing FITM2 protein levels.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against FITM2

-

Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates as described in the triglyceride quantification protocol.

-

Determine protein concentration of the lysates.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-FITM2 antibody (at the manufacturer's recommended dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.

-

Quantify band intensities using densitometry software.

Conclusion and Future Directions

This compound proteins are indispensable components of the lipid droplet formation machinery, acting as key mediators of the budding process from the endoplasmic reticulum. Their interaction with both neutral lipids and a network of ER-shaping and cytoskeletal proteins highlights the intricate coordination required for the biogenesis of these vital organelles. Understanding the precise molecular choreography of this compound protein function holds significant promise for the development of novel therapeutic strategies targeting metabolic diseases associated with aberrant lipid storage. Future research will likely focus on elucidating the dynamic regulation of this compound protein interactions, their potential enzymatic activities, and their role in the context of specific metabolic states and disease pathologies.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. rupress.org [rupress.org]

- 3. FIT2 proteins and lipid droplet emergence, an interplay between phospholipid synthesis, surface tension, and membrane curvature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. FITM2 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. FIT2 organizes lipid droplet biogenesis with ER tubule-forming proteins and septins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. FITM2 deficiency results in ER lipid accumulation, ER stress, reduced apolipoprotein B lipidation, and VLDL triglyceride secretion in vitro and in mouse liver. [sites.einsteinmed.edu]

- 10. biorxiv.org [biorxiv.org]

The Gatekeeper of Fat: FITM2's Critical Role in Triacylglycerol Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fat Storage-Inducing Transmembrane Protein 2 (FITM2), an evolutionarily conserved endoplasmic reticulum (ER)-resident protein, plays a pivotal, yet intricate, role in the storage of neutral lipids, primarily triacylglycerols (TGs), within cytosolic lipid droplets (LDs). Emerging evidence highlights FITM2 as a critical regulator, or "gatekeeper," in the biogenesis of LDs, acting downstream of TG synthesis to partition newly formed TGs into nascent droplets.[1][2] Its dysfunction is implicated in a range of metabolic disorders, including lipodystrophy and insulin resistance, underscoring its potential as a therapeutic target.[2][3] This technical guide provides a comprehensive overview of the molecular functions of FITM2, detailing its involvement in LD formation, its interaction with key cellular machinery, and the metabolic consequences of its dysregulation. We present a synthesis of quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying molecular pathways to facilitate a deeper understanding of FITM2's function for researchers and drug development professionals.

Introduction: The Significance of Triacylglycerol Storage and Lipid Droplets

The storage of energy in the form of triacylglycerols is a fundamental biological process, essential for cellular and organismal homeostasis.[4] TGs are sequestered within specialized organelles called lipid droplets, which consist of a neutral lipid core encased by a phospholipid monolayer and a unique complement of associated proteins.[1] LDs are not merely inert storage depots but are dynamic organelles that actively participate in lipid metabolism, signaling, and protecting cells from the lipotoxic effects of excess free fatty acids.[5] The biogenesis of LDs is a complex process that originates at the endoplasmic reticulum, where newly synthesized TGs accumulate between the leaflets of the ER membrane, eventually budding off into the cytoplasm.[1][6] Several key proteins regulate this process, and among them, FITM2 has emerged as a central player.

Molecular Architecture and Cellular Localization of FITM2

FITM2, encoded by the FITM2 gene, is a 262-amino acid protein in humans, characterized by six transmembrane domains with both its N- and C-termini facing the cytosol.[1][7] It is ubiquitously expressed, with particularly high levels in adipose tissue.[8][9] FITM2 is an integral membrane protein of the endoplasmic reticulum, the primary site of TG synthesis.[2][7] This localization is critical for its function, placing it at the nexus of lipid synthesis and droplet formation.

The Core Function of FITM2: A Gatekeeper of Lipid Droplet Biogenesis

While FITM2 is not directly involved in the enzymatic synthesis of triacylglycerols, it is indispensable for their proper packaging into cytosolic lipid droplets.[1][7] Overexpression of FITM2 leads to an increase in the number and size of LDs without a corresponding increase in TG biosynthesis, suggesting a role in the partitioning of TGs into these storage organelles.[2][7] Conversely, depletion of FITM2 results in a significant reduction in LD formation, with TGs accumulating within the ER membrane.[4][5]

Several lines of evidence suggest that FITM2 acts downstream of the diacylglycerol acyltransferase (DGAT) enzymes, which catalyze the final step of TG synthesis.[1][2] It is proposed that FITM2 binds to newly synthesized TGs, facilitating their coalescence into a "lens" within the ER membrane, a crucial step for the budding of a new lipid droplet.[1][2] This has led to the "gatekeeper" hypothesis, where FITM2 controls the number of nascent LDs that are formed from the ER.[1][2]

More recent studies have also uncovered a potential enzymatic function for FITM2 as an acyl-CoA diphosphatase.[8][10] This activity may be crucial for maintaining ER homeostasis, and its dysregulation in the absence of FITM2 could contribute to the observed ER stress and altered lipid metabolism.[8][10]

Quantitative Data on FITM2 Function

To provide a clear overview of the impact of FITM2 on triacylglycerol storage, the following tables summarize key quantitative findings from various studies.

Table 1: Effect of FITM2 Manipulation on Lipid Droplet Phenotype

| Experimental Model | Manipulation | Change in LD Number | Change in LD Size | Reference |

| 3T3-L1 Adipocytes | FIT2 Knockdown | Significant Decrease | - | [7] |

| Zebrafish | FIT2 Knockdown | Significant Decrease | - | [7] |

| Mouse Liver | FIT2 Overexpression | Increase | Increase | [2] |

| Mouse Skeletal Muscle | FIT2 Overexpression | Increase | Increase | [2] |

| Adipose-specific FIT2 KO Mice | Knockout | Fewer | Larger | [2][11] |

| HepG2 Cells | REEP5 or Rtn4 Depletion | Decrease | Decrease | [12][13] |

| MIN6 Cells | FIT2 Down-regulation | Significant Reduction | - | [14] |

| MIN6 Cells | FIT2 Overexpression | Increase | - | [14] |

Table 2: Impact of FITM2 Deficiency on Triacylglycerol and Metabolite Levels

| Experimental Model | Manipulation | Change in Cellular TG | Change in Plasma TG | Other Metabolic Changes | Reference | | :--- | :--- | :--- | :--- | :--- | | Adipose-specific FIT2 KO Mice | Knockout | No Change (Brown Adipose Tissue) | - | Progressive lipodystrophy, metabolic dysfunction |[2][11] | | Hepatocyte-specific FIT2 KO Mice (Chow Diet) | Knockout | Increased Hepatic TG | - | Elevated acyl-CoA levels, ER stress, impaired VLDL secretion |[8][10] | | Hepatocyte-specific FIT2 KO Mice (High-Fat Diet) | Knockout | Reversed Steatosis | Decreased | Worsened ER stress and liver injury |[8][10][15] | | FITM2-deficient Hepatic Cells | siRNA knockdown | - | - | Secretion of TG-depleted VLDL particles |[15][16] |

Signaling and Interaction Network of FITM2

FITM2 does not act in isolation. Its function in lipid droplet biogenesis is orchestrated through interactions with a network of other proteins.

Interaction with ER Tubule-Forming Proteins and Septins

Recent studies have revealed that FITM2 interacts with ER tubule-forming proteins, such as Reticulon-4 (Rtn4) and Receptor Expression-Enhancing Protein 5 (REEP5).[12][13][17] This interaction, which is stimulated by oleic acid, is thought to facilitate the generation of membrane curvature at the ER, a critical step in the budding of nascent lipid droplets.[13][17] Furthermore, FITM2 binds to the cytoskeletal protein Septin 7 through its cytosolic loops.[17] Depletion of either ER tubule-forming proteins or septins mimics the phenotype of FITM2 loss, resulting in a decrease in the number and size of LDs.[12][17] This suggests a coordinated effort where FITM2 recruits these proteins to sites of LD formation to provide a scaffold for the emerging droplet.

Caption: FITM2 interaction network in lipid droplet biogenesis.

Regulation by PPARγ

The expression of both human and mouse FITM2 is directly regulated by the adipogenic transcription factor Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[2] A conserved PPARγ response element has been identified in an intron of the FITM2 gene, linking FITM2 to the master regulator of adipogenesis and lipid metabolism.[2]

Caption: Transcriptional regulation of FITM2 by PPARγ.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the study of FITM2.

Lipid Droplet Staining and Visualization

-

Objective: To visualize and quantify lipid droplets in cells.

-

Method:

-

Cells are cultured on coverslips and treated as required (e.g., with oleic acid to induce LD formation).

-

Cells are fixed with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

After washing with PBS, cells are stained with a neutral lipid dye such as:

-

BODIPY 493/503: Incubate with 1-2 µg/mL in PBS for 15-30 minutes.

-

LipidTOX Red or Green Neutral Lipid Stain: Use according to the manufacturer's protocol.

-

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted on slides with an appropriate mounting medium.

-

Images are acquired using a fluorescence microscope or a confocal microscope.

-

LD number and size can be quantified using image analysis software like ImageJ.[12][14]

-

Triglyceride Measurement

-

Objective: To quantify the total amount of triacylglycerols in cells or tissues.

-

Method:

-

Cells or tissues are homogenized in a suitable buffer (e.g., RIPA buffer).

-

Lipids are extracted from the homogenate using a method such as the Folch extraction (chloroform:methanol, 2:1 v/v).

-

The organic phase containing the lipids is collected and dried under nitrogen.

-

The dried lipid extract is resuspended in a solvent compatible with the assay (e.g., isopropanol).

-

Triglyceride levels are measured using a colorimetric or fluorometric assay kit (e.g., from Wako Diagnostics or Cayman Chemical), which typically involves the enzymatic hydrolysis of TGs to glycerol and free fatty acids, followed by a coupled reaction that produces a detectable signal.[16]

-

Results are normalized to total protein concentration of the initial homogenate.

-

Co-immunoprecipitation (Co-IP) for Protein Interaction Analysis

-

Objective: To determine if two proteins physically interact within the cell.

-

Method:

-

Cells are lysed in a non-denaturing lysis buffer containing protease inhibitors.

-

The cell lysate is pre-cleared by incubation with protein A/G beads to reduce non-specific binding.

-

The pre-cleared lysate is incubated with an antibody specific to the "bait" protein (e.g., anti-FITM2) overnight at 4°C.

-

Protein A/G beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.

-

The beads are washed several times to remove non-specifically bound proteins.

-

The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

The eluted proteins are separated by SDS-PAGE and the presence of the "prey" protein is detected by Western blotting using a specific antibody.[14]

-

Caption: Workflow for Co-immunoprecipitation.

Conclusion and Future Directions

FITM2 is a multifaceted protein that plays a central and indispensable role in the storage of triacylglycerols. Its function as a gatekeeper of lipid droplet biogenesis, coupled with its potential enzymatic activity and its intricate network of protein interactions, highlights its importance in maintaining cellular lipid homeostasis. The progressive lipodystrophy and metabolic dysfunction observed in FITM2-deficient animal models underscore its physiological significance.[2]

For researchers and drug development professionals, FITM2 presents a compelling target. A deeper understanding of its structure-function relationships, the regulation of its activity, and the precise molecular mechanisms by which it orchestrates LD formation could pave the way for novel therapeutic strategies to combat metabolic diseases characterized by aberrant lipid storage. Future research should focus on elucidating the crystal structure of FITM2, identifying small molecule modulators of its activity, and further dissecting its role in the context of different cell types and disease states.

References

- 1. FITM2 - Wikipedia [en.wikipedia.org]

- 2. Fat Storage-inducing Transmembrane Protein 2 Is Required for Normal Fat Storage in Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The emerging role of FIT2 in endoplasmic reticulum proteostasis and lipoprotein biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fat storage-inducing transmembrane protein 2 - Wikipedia [en.wikipedia.org]

- 5. Postnatal Deletion of Fat Storage-inducing Transmembrane Protein 2 (FIT2/FITM2) Causes Lethal Enteropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FIT2 proteins and lipid droplet emergence, an interplay between phospholipid synthesis, surface tension, and membrane curvature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Insights into Triglyceride Storage Mediated by Fat Storage-Inducing Transmembrane (FIT) Protein 2 | PLOS One [journals.plos.org]

- 8. Fitm2 is required for ER homeostasis and normal function of murine liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fat storage-inducing transmembrane (FIT or FITM) proteins are related to lipid phosphatase/phosphotransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fat-storage-inducing-transmembrane-protein-2-is-required-for-normal-fat-storage-in-adipose-tissue - Ask this paper | Bohrium [bohrium.com]

- 12. scispace.com [scispace.com]

- 13. FIT2 organizes lipid droplet biogenesis with ER tubule-forming proteins and septins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Destabilization of β Cell FIT2 by saturated fatty acids alter lipid droplet numbers and contribute to ER stress and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. biorxiv.org [biorxiv.org]

- 17. FIT2 organizes lipid droplet biogenesis with ER tubule-forming proteins and septins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Function of Fat-Inducing Transmembrane (FITM) Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fat-Inducing Transmembrane (FITM) proteins, also known as Fat-Inducing Transcript (FIT) proteins, are a highly conserved family of integral membrane proteins crucial for the formation and regulation of lipid droplets (LDs).[1][2] Residing primarily in the endoplasmic reticulum (ER), these proteins play a pivotal role in cellular lipid homeostasis by mediating the partitioning of neutral lipids, such as triglycerides (TGs), into nascent LDs.[1][3] In mammals, the two primary members of this family, FITM1 (also known as FIT1) and FITM2 (also known as FIT2), exhibit distinct tissue expression patterns and are implicated in various metabolic processes and diseases.[2] This technical guide provides a comprehensive overview of the structure, transmembrane topology, and functional aspects of this compound proteins, with a focus on quantitative data, experimental methodologies, and the signaling pathways governing their activity.

This compound Protein Structure and Transmembrane Domains

FITM1 and FITM2 are multi-pass transmembrane proteins characterized by a conserved architecture of six transmembrane (TM) domains.[1] Both the N-terminus and C-terminus of these proteins are oriented towards the cytosol. FITM1 is comprised of 292 amino acids, while the more ubiquitously expressed FITM2 consists of 262 amino acids.[1] A key feature of the this compound protein family is a highly conserved "FIT signature sequence" located within the fourth transmembrane domain, which is crucial for their function.

Quantitative Data on Human FITM1 and FITM2 Structure

The following tables summarize the key structural and topological features of human FITM1 and FITM2, with data derived from the UniProt database and supporting literature.

| Protein | UniProt ID | Length (Amino Acids) | Molecular Mass (Da) | Gene Location |

| FITM1 | A5D6W6 | 292 | 32,207 | 14q12 |

| FITM2 | Q9H3Y1 | 262 | 29,855 | 20q13.12 |

Table 1: General Properties of Human FITM1 and FITM2

| Protein | Domain | Amino Acid Position | Location |

| FITM1 | N-terminus | 1-24 | Cytosolic |

| TM1 | 25-45 | Transmembrane | |

| Loop 1 | 46-81 | Luminal | |

| TM2 | 82-102 | Transmembrane | |

| Loop 2 | 103-120 | Cytosolic | |

| TM3 | 121-141 | Transmembrane | |

| Loop 3 | 142-171 | Luminal | |

| TM4 | 172-192 | Transmembrane | |

| Loop 4 | 193-207 | Cytosolic | |

| TM5 | 208-228 | Transmembrane | |

| Loop 5 | 229-247 | Luminal | |

| TM6 | 248-268 | Transmembrane | |

| C-terminus | 269-292 | Cytosolic | |

| FITM2 | N-terminus | 1-23 | Cytosolic |

| TM1 | 24-44 | Transmembrane | |

| Loop 1 | 45-79 | Luminal | |

| TM2 | 80-100 | Transmembrane | |

| Loop 2 | 101-115 | Cytosolic | |

| TM3 | 116-136 | Transmembrane | |

| Loop 3 | 137-169 | Luminal | |

| TM4 | 170-190 | Transmembrane | |

| Loop 4 | 191-205 | Cytosolic | |

| TM5 | 206-226 | Transmembrane | |

| Loop 5 | 227-241 | Luminal | |

| TM6 | 242-262 | Transmembrane | |

| C-terminus | 263-262 | Cytosolic |

Table 2: Transmembrane Topology of Human FITM1 and FITM2

Signaling and Functional Relationships

This compound proteins are key players in lipid metabolism, and their expression and function are tightly regulated. A critical regulatory pathway involves the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that acts as a master regulator of adipogenesis and lipid metabolism.

Recent studies have also revealed that this compound proteins are structurally related to lipid phosphatase/phosphotransferase (LPT) enzymes.[4] This suggests a more direct enzymatic role for this compound proteins in modulating the lipid composition of the ER membrane, which in turn facilitates the budding of lipid droplets.

Experimental Protocols

Immunofluorescence Staining for ER-Localization of this compound Proteins

This protocol is adapted for the visualization of endogenous or overexpressed this compound proteins in the endoplasmic reticulum of cultured mammalian cells.

Materials:

-

Mammalian cells cultured on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: Anti-FITM1 or Anti-FITM2 antibody (species-specific)

-

Secondary antibody: Fluorophore-conjugated antibody against the primary antibody species

-

ER marker antibody (e.g., anti-Calreticulin or anti-PDI)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Procedure:

-

Wash cells three times with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash cells three times with PBS.

-

Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate cells with the primary antibody (anti-FITM and anti-ER marker) diluted in blocking buffer overnight at 4°C.

-

Wash cells three times with PBS.

-

Incubate cells with the appropriate fluorophore-conjugated secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash cells three times with PBS.

-

Mount coverslips onto glass slides using mounting medium.

-

Visualize by fluorescence microscopy.

In Vitro Triglyceride Binding Assay

This assay determines the direct binding of purified this compound proteins to triglycerides.

Materials:

-

Purified recombinant this compound protein

-

Radiolabeled triglyceride (e.g., [³H]triolein)

-

Unlabeled triglyceride

-

Binding buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

-

Detergent for solubilizing the membrane protein (e.g., dodecyl maltoside)

-

Nitrocellulose membrane

-

Scintillation fluid and counter

Procedure:

-

Solubilize the purified this compound protein in binding buffer containing a suitable detergent.

-

In a series of tubes, incubate a fixed concentration of the this compound protein with increasing concentrations of [³H]triolein.

-

For competition assays, incubate the this compound protein and [³H]triolein with increasing concentrations of unlabeled triglyceride.

-

Incubate the binding reactions at room temperature for 1 hour.

-

Filter the reactions through a nitrocellulose membrane under vacuum to capture the protein-ligand complexes.

-

Wash the membranes quickly with ice-cold binding buffer to remove unbound radioligand.

-

Place the membranes in scintillation vials with scintillation fluid.

-

Quantify the amount of bound [³H]triolein using a scintillation counter.

-

Analyze the data to determine binding affinity (Kd) and specificity.

Lipid Droplet Formation Assay

This assay is used to quantify the effect of this compound protein expression on the number and size of lipid droplets in cells.

Materials:

-

Mammalian cells

-

Expression vectors for FITM1, FITM2, or a control vector (e.g., GFP)

-

Lipid-rich medium (e.g., medium supplemented with oleic acid)

-

Lipid droplet-specific fluorescent dye (e.g., BODIPY 493/503 or Nile Red)

-

Formaldehyde for fixation

-

DAPI for nuclear staining

-

Fluorescence microscope with image analysis software

Procedure:

-

Transfect cells with the this compound expression vectors or a control vector.

-

After 24-48 hours, induce lipid droplet formation by incubating the cells in lipid-rich medium for a specified time (e.g., 16 hours).

-

Wash the cells with PBS and fix with 4% formaldehyde.

-

Stain the cells with a lipid droplet-specific dye and DAPI.

-

Acquire images using a fluorescence microscope.

-

Use image analysis software to quantify the number and size of lipid droplets per cell.

-

Compare the results between cells expressing this compound proteins and the control cells.

Experimental Workflow Visualization

The determination of the transmembrane topology of proteins like this compound is critical for understanding their function. The Fluorescence Protease Protection (FPP) assay is a powerful technique for this purpose. The following diagram illustrates the workflow of an FPP experiment to determine the orientation of the N- or C-terminus of an ER-resident protein.

Conclusion

The study of this compound proteins is a rapidly evolving field with significant implications for understanding lipid metabolism and related diseases. Their unique six-transmembrane structure and their dual role as lipid-binding proteins and potential lipid phosphatases/phosphotransferases make them fascinating targets for further research. The experimental protocols and workflows detailed in this guide provide a robust framework for investigating the structure and function of these critical proteins. A deeper understanding of the signaling pathways that regulate this compound expression and activity will undoubtedly open new avenues for therapeutic intervention in metabolic disorders.

References

- 1. FITM2 - Wikipedia [en.wikipedia.org]

- 2. Fat storage-inducing transmembrane proteins: beyond mediating lipid droplet formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fat Storage-inducing Transmembrane Protein 2 Is Required for Normal Fat Storage in Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fat storage-inducing transmembrane (FIT or this compound) proteins are related to lipid phosphatase/phosphotransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Evolution of Fat Storage-Inducing Transmembrane Proteins: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The storage of neutral lipids in lipid droplets is a fundamental biological process conserved across eukaryotes. This process is critical for energy homeostasis, and its dysregulation is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease. At the heart of lipid droplet formation and regulation are specialized proteins, many of which are transmembrane proteins embedded within the endoplasmic reticulum (ER) and the lipid droplet monolayer. These proteins play crucial roles in sequestering triglycerides, mediating the budding of lipid droplets from the ER, and controlling the access of lipases for lipid mobilization.

This technical guide provides an in-depth exploration of the evolution of key families of fat storage-inducing transmembrane proteins, with a focus on the Perilipin (PAT) and Fat Storage-Inducing Transmembrane (FITM) protein families. We will delve into their evolutionary history, functional divergence, and the signaling pathways that regulate their activity. Furthermore, this guide provides detailed experimental protocols for studying these proteins and their roles in adipogenesis and lipid metabolism, aiming to equip researchers with the necessary tools to advance our understanding of these critical molecular players and to facilitate the development of novel therapeutic strategies targeting metabolic disorders.

Key Protein Families in Fat Storage

The Perilipin (PAT) Protein Family

The Perilipin (PLIN) or PAT family of proteins are key regulators of intracellular lipolysis, acting as gatekeepers that control the access of lipases to the triglyceride core of lipid droplets.[1] In mammals, this family consists of five members (PLIN1-5), each with distinct tissue expression patterns and functions.[2]

-

PLIN1: Primarily expressed in adipocytes of white and brown adipose tissue, PLIN1 is crucial for restricting basal lipolysis and promoting triglyceride storage.[2] Upon hormonal stimulation (e.g., by catecholamines), phosphorylation of PLIN1 by Protein Kinase A (PKA) induces a conformational change that facilitates the recruitment and activation of lipases.

-

PLIN2 (Adipose Differentiation-Related Protein - ADRP): Ubiquitously expressed, PLIN2 is associated with lipid droplets in most cell types. It is thought to have a higher binding affinity for lipid droplets than PLIN2, leading to its predominance on lipid droplets in mature adipocytes.[2]

-

PLIN3 (TIP47): Also ubiquitously expressed, PLIN3 is involved in the transport of mannose 6-phosphate receptors and is also found on lipid droplets.

-

PLIN4: Primarily found in white adipose tissue, heart, and skeletal muscle.[3]

-

PLIN5 (OXPAT, MLDP): Enriched in oxidative tissues such as the heart, brown adipose tissue, and skeletal muscle, PLIN5 is involved in coordinating fatty acid oxidation with triglyceride storage.[3]

Evolutionary History: The perilipin family is believed to have evolved from a common ancestral gene.[4] The diversity of the family in vertebrates is thought to have arisen from whole-genome duplication events.[4] The presence of PAT domain-containing proteins in insects, slime molds, and fungi suggests an ancient origin for this family of lipid droplet-associated proteins.

The Fat Storage-Inducing Transmembrane (FIT/FITM) Protein Family

The Fat Storage-Inducing Transmembrane (FIT or this compound) proteins are a conserved family of ER-resident transmembrane proteins that play a critical role in the budding of lipid droplets from the ER.[5] In mammals, there are two members, FITM1 and FITM2.

-

FITM1: Primarily expressed in oxidative tissues like skeletal and cardiac muscle.[5]

-

FITM2: Ubiquitously expressed, with high levels in adipose tissue and the liver.[5]

This compound proteins are characterized by six transmembrane domains with both the N- and C-termini facing the cytosol. They are thought to function by directly binding to triglycerides and diacylglycerols, partitioning them into nascent lipid droplets.[6] Studies have shown that overexpression of this compound proteins leads to an increase in the number and size of lipid droplets, while their knockdown impairs lipid droplet formation.[5]

Evolutionary History: FITM2 is considered the more ancient ortholog, with homologs found in yeast (Scs3p and Yft2p). The duplication event leading to FITM1 and FITM2 occurred in vertebrates.[6]

Quantitative Data

Protein Expression Levels

| Protein Family | Protein | Tissue | Expression Level | Reference |

| Perilipin | PLIN1 | White Adipose Tissue | High | [2] |

| PLIN1 | Brown Adipose Tissue | High | [2] | |

| PLIN2 | Ubiquitous | Moderate | [3] | |

| PLIN3 | Ubiquitous | Moderate | [3] | |

| PLIN4 | White Adipose Tissue, Heart, Skeletal Muscle | Low | [3] | |

| PLIN5 | Heart, Brown Adipose Tissue, Skeletal Muscle | High | [3] | |

| This compound | FITM1 | Skeletal Muscle, Heart | High | [5] |

| FITM2 | Adipose Tissue, Liver (Ubiquitous) | High | [5] |

Expression levels are qualitative (High, Moderate, Low) based on literature. For quantitative data, refer to resources like the GTEx portal.[7][8]

Binding Affinities

| Protein | Ligand/Substrate | Binding Affinity (Kd) | Method | Reference |

| FITM2 | Triolein | Not specified (saturation kinetics observed) | In vitro binding assay with purified protein | [9] |

| PLIN2 | Artificial Lipid Droplets | ~50 nM | In vitro binding assay with recombinant protein | [10] |

Note: Quantitative binding affinity data for these proteins is limited in the public domain and often context-dependent (e.g., lipid composition of droplets).

Signaling Pathways

Perilipin-Mediated Regulation of Lipolysis

This pathway illustrates the hormonal control of triglyceride breakdown in adipocytes, primarily regulated by PLIN1.

Caption: Perilipin-mediated regulation of lipolysis in adipocytes.

Insulin Signaling Pathway in Adipocytes

This pathway depicts how insulin promotes glucose uptake and inhibits lipolysis in fat cells.

Caption: Insulin signaling pathway in adipocytes.

FGF21 Signaling Pathway

This pathway outlines the signaling cascade initiated by Fibroblast Growth Factor 21 in target cells, such as adipocytes.

References

- 1. Perilipin-1 immunostaining improves semi-automated digital quantitation of bone marrow adipocytes in histological bone sections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The perilipin family of lipid droplet proteins: Gatekeepers of intracellular lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Oil Red O staining and quantification [bio-protocol.org]

- 5. Structural and Functional Assessment of Perilipin 2 Lipid Binding Domain(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Genotype-Tissue Expression (GTEx) pilot analysis: Multitissue gene regulation in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The human transcriptome across tissues and individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scanning N-glycosylation mutagenesis of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for using artificial lipid droplets to study the binding affinity of lipid droplet-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Membrane Topology and Insertion of Membrane Proteins: Search for Topogenic Signals - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to FITM Gene Expression in Human Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fat Storage-Inducing Transmembrane (FITM) protein family, comprising FITM1 and FITM2, plays a crucial role in lipid metabolism, specifically in the formation and budding of lipid droplets from the endoplasmic reticulum.[1] These proteins are integral to the process of partitioning triacylglycerol for storage.[1] Given their fundamental role in lipid homeostasis, understanding the tissue-specific expression and regulation of FITM1 and FITM2 is of significant interest for research into metabolic diseases such as type 2 diabetes, lipodystrophy, and non-alcoholic fatty liver disease, as well as cardiovascular conditions and certain cancers.[2]

This technical guide provides a comprehensive overview of this compound gene expression across various human tissues, detailed experimental protocols for their study, and a visualization of their regulatory pathways.

Data Presentation: Quantitative Gene Expression

The expression of FITM1 and FITM2 exhibits distinct patterns across human tissues. FITM1 expression is largely restricted to tissues with high oxidative capacity, whereas FITM2 shows a more ubiquitous, though varied, expression pattern.[1][2][3] The following tables summarize quantitative RNA and protein expression data from the Human Protein Atlas, which includes consensus data from the Genotype-Tissue Expression (GTEx) project.

RNA Expression (nTPM)

The table below presents the normalized mRNA expression levels in transcripts per million (nTPM) for FITM1 and FITM2 in a selection of human tissues. This data provides a quantitative measure of gene transcription.

| Tissue | FITM1 (nTPM) | FITM2 (nTPM) |

| Adipose Tissue | 1.3 | 77.2 |

| Skeletal Muscle | 25.1 | 24.3 |

| Heart Muscle | 26.5 | 45.9 |

| Liver | 1.1 | 11.2 |

| Pancreas | 0.5 | 17.5 |

| Kidney | 0.9 | 22.8 |

| Lung | 0.4 | 19.3 |

| Brain (Cerebral Cortex) | 0.1 | 5.4 |

| Testis | 0.8 | 6.7 |

| Skin | 0.3 | 10.1 |

| Small Intestine | 0.4 | 14.9 |

| Colon | 0.3 | 11.1 |

Data sourced from the Human Protein Atlas consensus dataset (HPA and GTEx).

Protein Expression

The following table summarizes the protein expression levels of FITM1 and FITM2 as determined by immunohistochemistry (IHC). The levels are categorized as High, Medium, Low, or Not Detected. It should be noted that for FITM1, the Human Protein Atlas suggests that the estimation of protein expression could not be definitively performed and advises viewing the primary data.[4]

| Tissue | FITM1 Protein Expression | FITM2 Protein Expression |

| Adipose Tissue | Not Detected | High |

| Skeletal Muscle | Medium | Medium |

| Heart Muscle | Low | Medium |

| Liver | Not Detected | Low |

| Pancreas | Not Detected | Medium |

| Kidney | Not Detected | Medium |

| Lung | Not Detected | Low |

| Brain (Cerebral Cortex) | Not Detected | Low |

| Testis | Low | Medium |

| Skin | Not Detected | Low |

| Small Intestine | Not Detected | Medium |

| Colon | Not Detected | Medium |

Data sourced from immunohistochemistry staining results on the Human Protein Atlas.[5]

Signaling Pathway

The expression of this compound genes is under the control of key metabolic transcription factors. Notably, FITM2 is a direct target of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis.[6] This regulation highlights the integral role of FITM2 in fat cell differentiation and lipid storage. The pathway diagram below illustrates this regulatory relationship.

Caption: Transcriptional regulation of the FITM2 gene by PPARγ.

Experimental Protocols

Accurate determination of this compound gene and protein expression requires robust and well-validated experimental methods. Below are detailed protocols for key techniques.

Reverse Transcription Quantitative PCR (RT-qPCR)

This method is used for the sensitive quantification of FITM1 and FITM2 mRNA levels in tissue samples.

1. RNA Extraction:

-

Homogenize 20-30 mg of frozen tissue in 1 mL of TRIzol reagent or a similar lysis buffer.

-

Isolate total RNA according to the manufacturer's protocol, which typically involves phase separation with chloroform and precipitation with isopropanol.

-

Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

-

Assess RNA quantity and quality using a spectrophotometer (A260/A280 ratio of ~2.0) and by gel electrophoresis to check for integrity.

2. Reverse Transcription (cDNA Synthesis):

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and a mix of oligo(dT) and random hexamer primers.

-

Incubate the reaction mixture according to the enzyme manufacturer's instructions (e.g., 65°C for 5 min, then 50°C for 60 min, followed by enzyme inactivation at 70°C for 15 min).

3. qPCR:

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (FITM1 or FITM2) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based qPCR master mix.

-

Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Analyze the data using the ΔΔCt method to determine the relative expression of the target gene normalized to the reference gene.

Caption: Workflow for RT-qPCR analysis of this compound gene expression.

Western Blotting

This technique is used to detect and quantify FITM1 and FITM2 proteins in tissue lysates.

1. Protein Extraction:

-

Homogenize 50-100 mg of frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

3. Immunodetection:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Incubate the membrane with a primary antibody specific to FITM1 or FITM2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

4. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using an imaging system or X-ray film.

-

Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Caption: Workflow for Western Blot analysis of this compound protein expression.

Immunohistochemistry (IHC)

IHC is used to visualize the localization of FITM1 and FITM2 proteins within the cellular context of a tissue.

1. Tissue Preparation:

-

Fix fresh tissue in 10% neutral buffered formalin for 24 hours.

-

Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.

-

Cut 4-5 µm thick sections using a microtome and mount on charged glass slides.

2. Staining:

-

Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.

-

Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding sites with a blocking serum (e.g., normal goat serum).

-

Incubate with the primary antibody for FITM1 or FITM2 overnight at 4°C.

-

Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-HRP complex.

-

Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstain with hematoxylin to visualize cell nuclei.

3. Analysis:

-

Dehydrate the stained slides, clear in xylene, and coverslip.

-

Examine the slides under a light microscope to assess the staining intensity and subcellular localization of the this compound protein.

Caption: Workflow for Immunohistochemical analysis of this compound proteins.

Conclusion

This guide provides a detailed overview of this compound gene and protein expression in various human tissues, highlighting the predominant expression of FITM1 in muscle and heart and FITM2 in adipose tissue. The provided protocols and workflow diagrams serve as a valuable resource for researchers investigating the role of these critical lipid storage proteins in health and disease. Further research into the specific functions and regulatory mechanisms of this compound proteins will be crucial for the development of novel therapeutic strategies for metabolic disorders.

References

- 1. Cell atlas - TENM2 - The Human Protein Atlas [v20.proteinatlas.org]

- 2. researchgate.net [researchgate.net]

- 3. FITM2 - Wikipedia [en.wikipedia.org]

- 4. FITM1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 5. Tissue expression of FITM2 - Staining in rectum - The Human Protein Atlas [v23.proteinatlas.org]

- 6. Tissue, age, sex, and disease patterns of matrisome expression in GTEx transcriptome data - PMC [pmc.ncbi.nlm.nih.gov]

The intricate molecular interactions of Fat Storage-Inducing Transmembrane (FITM) Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fat Storage-Inducing Transmembrane (FITM) proteins, specifically FITM1 and FITM2 (also known as FIT1 and FIT2), are a highly conserved family of endoplasmic reticulum (ER)-resident proteins.[1][2] These proteins play a pivotal role in the formation of lipid droplets (LDs), the primary cellular organelles for storing neutral lipids.[3] Unlike enzymes involved in lipid synthesis, this compound proteins facilitate the partitioning of newly synthesized triglycerides into the nascent LDs, a critical step in maintaining cellular energy homeostasis and preventing lipotoxicity.[2][3] Dysregulation of this compound protein function has been implicated in various metabolic disorders, making them a significant area of research for therapeutic intervention. This technical guide provides an in-depth exploration of the molecular interactions of this compound proteins, offering detailed experimental protocols and visual representations of the key pathways involved.

Direct Interaction of this compound Proteins with Lipids

A fundamental aspect of this compound protein function is their direct interaction with neutral lipids. This binding is a prerequisite for the sequestration of triglycerides from the ER membrane into budding lipid droplets.

Binding Specificity and Affinity

This compound proteins exhibit a binding preference for neutral lipids, primarily triglycerides (TG) and to a lesser extent, diacylglycerides (DAG).[2][4] This specificity aligns with their function in lipid droplet formation, which are predominantly composed of a triglyceride core. While precise dissociation constants (Kd) are not extensively reported in the literature, studies have demonstrated that FITM2 binds to triglycerides with a higher affinity than FITM1.[5] This difference in binding affinity correlates with the observation that FITM2 expression leads to the formation of larger lipid droplets compared to FITM1.[2] A gain-of-function mutant of FITM2, FLL(157–9)AAA, which forms even larger lipid droplets, shows increased binding to triolein, further supporting the correlation between binding affinity and lipid droplet size.[2] Conversely, a partial loss-of-function mutant, N80A, exhibits significantly lower triolein binding.[2]

| Protein/Mutant | Interacting Molecule | Relative Binding Affinity/Capacity | Reference |

| FITM2 | Triglyceride (Triolein) | High | [2] |

| FITM1 | Triglyceride (Triolein) | Lower than FITM2 | [2] |

| FITM2-FLL(157–9)AAA | Triglyceride (Triolein) | Higher than wild-type FITM2 | [2] |

| FITM2-N80A | Triglyceride (Triolein) | Lower than wild-type FITM2 | [2] |

| FITM2 | Diacylglycerol | Binds | [4] |

Experimental Protocol: In Vitro Lipid Binding Assay

This protocol is adapted from studies demonstrating the direct binding of purified this compound proteins to triglycerides.[2]

Objective: To quantify the binding of purified this compound protein to a specific lipid.

Materials:

-

Purified, recombinant this compound protein (e.g., His-tagged FITM2)

-

Radiolabeled lipid (e.g., [3H]-Triolein)

-

Unlabeled lipid (e.g., cold Triolein)

-

Detergent for protein solubilization (e.g., n-Dodecyl β-D-maltoside (DDM))

-

Binding buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% DDM)

-

Ni-NTA agarose beads

-

Scintillation counter and scintillation fluid

Procedure:

-

Protein-Lipid Incubation:

-

In a microcentrifuge tube, mix a constant amount of purified this compound protein (e.g., 1-5 µg) with increasing concentrations of radiolabeled lipid.

-

For competition assays, incubate the protein with a fixed concentration of radiolabeled lipid and increasing concentrations of unlabeled lipid.

-

Incubate the mixture at room temperature for 1 hour with gentle agitation.

-

-

Capture of Protein-Lipid Complexes:

-

Add Ni-NTA agarose beads to the incubation mixture to capture the His-tagged this compound protein and any bound lipid.

-

Incubate for 30 minutes at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation (e.g., 500 x g for 1 minute).

-

Carefully remove the supernatant.

-

Wash the beads three times with ice-cold binding buffer to remove unbound lipid.

-

-

Quantification:

-

After the final wash, resuspend the beads in a small volume of binding buffer.

-

Transfer the bead slurry to a scintillation vial containing scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound radiolabeled lipid as a function of the total lipid concentration.

-

For saturation binding experiments, the data can be fitted to a one-site binding model to estimate the binding affinity (Kd).

-

Interaction of this compound Proteins with Other Proteins

This compound proteins do not function in isolation. They interact with a network of other proteins to orchestrate the complex process of lipid droplet biogenesis.

Interaction with ER Tubule-Forming Proteins and Septins

Recent studies have revealed that FITM2 interacts with ER tubule-forming proteins, specifically Reticulon-4 (Rtn4) and Receptor Expression-Enhancing Protein 5 (REEP5).[1] This interaction is primarily mediated by their transmembrane domains and is enhanced by the presence of oleic acid, a substrate for triglyceride synthesis.[1] Depletion of these ER-shaping proteins phenocopies the loss of FITM2, resulting in a decrease in the number and size of lipid droplets.[1] Furthermore, FITM2 has been shown to interact with the cytoskeletal protein septin 7 through its cytosolic loops.[1] These interactions suggest a model where FITM2 recruits ER-shaping machinery and the cytoskeleton to provide the necessary membrane curvature and scaffolding for the budding of nascent lipid droplets.

Experimental Protocol: Co-Immunoprecipitation (Co-IP)

This protocol provides a framework for investigating the interaction between FITM2 and its binding partners like REEP5 in a cellular context.[6][7][8][9]

Objective: To determine if two proteins interact within a cell.

Materials:

-

Mammalian cell line (e.g., HEK293T or HepG2)

-

Expression vectors for tagged proteins (e.g., FLAG-FITM2 and HA-REEP5)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors)

-

Antibody specific to the tag of the "bait" protein (e.g., anti-FLAG M2 antibody)

-

Protein A/G agarose beads

-

Wash buffer (e.g., lysis buffer with a lower concentration of detergent)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Antibodies for Western blotting (e.g., anti-FLAG and anti-HA antibodies)

Procedure:

-

Cell Culture and Transfection:

-

Culture cells to 70-90% confluency.

-

Co-transfect the cells with the expression vectors for the tagged proteins of interest.

-

-

Cell Lysis:

-

After 24-48 hours of expression, wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

-

Immunoprecipitation:

-

Transfer the supernatant to a new tube.

-

Add the antibody against the "bait" protein and incubate for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).

-

Wash the beads 3-5 times with wash buffer.

-

-

Elution and Analysis:

-

Resuspend the beads in elution buffer.

-

Boil the samples for 5-10 minutes to elute the protein complexes.

-

Separate the proteins by SDS-PAGE and analyze by Western blotting using antibodies against both the "bait" and "prey" proteins.

-

Experimental Protocol: Split-Ubiquitin Membrane Yeast Two-Hybrid (MYTH)

The MYTH system is particularly well-suited for studying interactions involving integral membrane proteins like FITM2.[1][10][11][12]

Objective: To identify novel interacting partners of a membrane-bound "bait" protein.

Materials:

-

Saccharomyces cerevisiae reporter strain (e.g., NMY51)

-

Bait vector (e.g., pBT3-SUC) for cloning the this compound protein fused to the C-terminal half of ubiquitin (Cub) and a transcription factor.

-

Prey library vector (e.g., pPR3-N) containing cDNA library fused to the N-terminal half of ubiquitin (NubG).

-

Yeast transformation reagents.

-

Selective growth media (e.g., SD/-Leu/-Trp for initial transformation, and SD/-Leu/-Trp/-His/-Ade for selecting interacting partners).

Procedure:

-

Bait and Prey Construction:

-

Clone the full-length coding sequence of the this compound protein into the bait vector.

-

Use a pre-made cDNA library in the prey vector.

-

-

Yeast Transformation:

-

Transform the bait plasmid into the yeast reporter strain and select for transformants.

-

Transform the prey library into the yeast strain already containing the bait plasmid.

-

-

Interaction Screening:

-

Plate the transformed yeast on selective media lacking leucine and tryptophan to select for cells containing both bait and prey plasmids.

-

Replica-plate the colonies onto highly selective media lacking leucine, tryptophan, histidine, and adenine. Growth on this medium indicates a protein-protein interaction.

-

-

Identification of Interactors:

-

Isolate the prey plasmids from the positive colonies.

-

Sequence the cDNA insert to identify the interacting protein.

-

Signaling Pathways Regulating this compound Gene Expression

The expression of this compound genes is tightly regulated by transcription factors that respond to metabolic cues. This regulation ensures that lipid storage is coordinated with the overall metabolic state of the cell.

Regulation of FITM2 by PPARγ

The expression of FITM2 in adipose tissue is directly regulated by the peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of adipogenesis and lipid metabolism.[2][5] Activation of PPARγ by its ligands, such as fatty acids or synthetic agonists like rosiglitazone, leads to increased transcription of the FITM2 gene.[5] This provides a direct link between lipid availability and the machinery for lipid storage.

Caption: PPARγ signaling pathway leading to FITM2 expression.

Regulation of FITM1 by PGC-1α and MyoD1

In skeletal muscle, the expression of FITM1 is under the control of the transcriptional coactivator PGC-1α and the myogenic determination factor MyoD1. PGC-1α is a key regulator of mitochondrial biogenesis and energy metabolism, and its expression is induced by exercise. PGC-1α co-activates MyoD1, which in turn binds to the promoter of the FITM1 gene to drive its transcription. This pathway ensures that muscle cells can efficiently store lipids to be used as an energy source during periods of high metabolic demand.

Caption: PGC-1α/MyoD1 pathway regulating FITM1 expression in muscle.

Experimental Workflow: Surface Plasmon Resonance (SPR) for Protein-Lipid Interaction

SPR is a powerful label-free technique to quantitatively measure the binding kinetics and affinity of protein-lipid interactions in real-time.[13][14][15][16]

Caption: Workflow for SPR analysis of this compound protein-lipid interactions.

Conclusion

The study of this compound protein interactions is crucial for understanding the fundamental mechanisms of lipid storage and the pathogenesis of metabolic diseases. This guide has provided a comprehensive overview of the key molecular interactions of this compound proteins, including their direct binding to lipids and their association with other cellular proteins. The detailed experimental protocols and visual representations of signaling pathways offer a practical resource for researchers in the field. Future investigations into the precise stoichiometry and structural basis of these interactions will undoubtedly provide further insights into the intricate process of lipid droplet formation and may unveil novel targets for the development of therapeutics for metabolic disorders.

References

- 1. pure.psu.edu [pure.psu.edu]

- 2. gulilab.org [gulilab.org]

- 3. researchgate.net [researchgate.net]

- 4. PPARγ in Atherosclerotic Endothelial Dysfunction: Regulatory Compounds and PTMs [mdpi.com]

- 5. Applications of Lipid Nanodiscs for the Study of Membrane Proteins by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Co-immunoprecipitation protocol to study LRRK2 binding to Rab12 in a cell-based assay [protocols.io]

- 8. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Co-immunoprecipitation for identifying protein–protein interaction on lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Using the split-ubiquitin yeast two-hybrid system to test protein-protein interactions of transmembrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Split-Ubiquitin Based Membrane Yeast Two-Hybrid (MYTH) System: A Powerful Tool For Identifying Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. The Nature of Nanodisc Lipids Influences Fragment‐Based Drug Discovery Results - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Measuring FITM Protein Expression in Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the measurement of Fat-Storage Inducing Transmembrane (FITM) protein expression in cells. This compound proteins, including FITM1 and FITM2 (also known as FIT1 and FIT2), are crucial regulators of lipid droplet formation and endoplasmic reticulum (ER) homeostasis.[1][2] Accurate quantification of their expression is vital for research in metabolic diseases, lipid metabolism, and cellular stress responses.

Introduction to this compound Proteins

FITM1 and FITM2 are evolutionarily conserved proteins that reside in the endoplasmic reticulum membrane.[3] While they share about 50% similarity at the amino acid level, they exhibit distinct tissue expression patterns.[3][4] FITM1 is predominantly expressed in oxidative tissues like the heart and skeletal muscle, whereas FITM2 is more ubiquitously expressed, with the highest levels in adipose tissue.[4][5] These proteins play a gatekeeper role in lipid droplet biogenesis by facilitating the partitioning of triglycerides into forming lipid droplets.[3] Dysregulation of this compound protein expression has been linked to metabolic disorders and ER stress.[1][6]

Quantitative Data on this compound Protein Expression

The following table summarizes quantitative data on this compound protein expression from published studies. This data can serve as a reference for expected expression changes under various experimental conditions.

| Protein | Cell Line/Tissue | Experimental Condition | Fold Change in Protein Expression | Reference |

| FITM2 | Human HEK293 cells | Overexpression of an enhanced FITM2 variant | 1.8-fold increase in cellular triglycerides | [1] |

| FITM1 | Primary human skeletal muscle cells | Stimulation with PGC-1α | Upregulation of mRNA and protein levels | [1] |

| FITM2 | Porcine intramuscular preadipocytes | Overexpression of FITM2 | Upregulation of PPARγ and C/EBPα, downregulation of β-catenin | [1] |

| FITM2 | Human SUM159 cells | Knockout of FITM2 | Elevated expression of ER stress markers (ATF3, BIP, CHOP) | [1] |

| Fitm2 | Mouse liver | Hepatocyte-specific knockout | ~95% reduction in protein levels | [6] |

Signaling Pathways Involving this compound Proteins

This compound protein expression and function are integrated into cellular signaling networks, particularly those related to metabolic regulation and stress responses.

FITM1 Regulation in Muscle Cells

In skeletal muscle, FITM1 expression is under the control of key transcriptional regulators of myogenesis and metabolism. The transcriptional coactivator PGC-1α and the transcription factor MyoD1 both promote the expression of FITM1.[1] MyoD1 directly binds to the E-box element in the FITM1 promoter to drive its transcription during the differentiation of C2C12 myoblasts.[1]

FITM2 and ER Stress Signaling

FITM2 plays a crucial role in maintaining ER homeostasis. Its deficiency leads to the accumulation of lipids within the ER, triggering the unfolded protein response (UPR), a hallmark of ER stress.[6][7] This results in the upregulation of ER stress markers such as ATF3, BiP (GRP78), and CHOP.[1] Conversely, FITM2 expression itself can be induced as a downstream target of the UPR, suggesting a feedback mechanism to mitigate ER stress.[1]

Experimental Protocols

The following section provides detailed protocols for the detection and quantification of this compound protein expression using common laboratory techniques.

Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.

Experimental Workflow:

Protocol:

-

Sample Preparation:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

-

SDS-PAGE:

-

Load samples onto a 10-12% polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for FITM1 or FITM2 overnight at 4°C with gentle agitation. Recommended antibodies:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay for quantifying proteins in a sample. A sandwich ELISA is recommended for specific detection of this compound proteins.

Protocol:

-

Plate Coating:

-

Coat a 96-well plate with a capture antibody specific for FITM1 or FITM2 overnight at 4°C.

-

Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

-

-

Blocking:

-

Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Sample and Standard Incubation:

-

Add diluted cell lysates and a serial dilution of a known concentration of recombinant this compound protein (for the standard curve) to the wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Detection Antibody Incubation:

-

Add a biotinylated detection antibody specific for a different epitope on the this compound protein.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Signal Development:

-

Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times with wash buffer.

-

Add a TMB substrate solution and incubate until a blue color develops.

-

Stop the reaction by adding a stop solution (e.g., 1M H₂SO₄).

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve and calculate the concentration of this compound protein in the samples.

-

Immunofluorescence (IF)

Immunofluorescence allows for the visualization of the subcellular localization of this compound proteins.

Protocol:

-

Cell Culture and Fixation:

-

Grow cells on glass coverslips to 60-80% confluency.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block with 1% BSA in PBST for 30 minutes.

-

-

Antibody Incubation:

-

Incubate with the primary antibody (e.g., anti-FITM2) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash three times with PBST.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the cells using a fluorescence or confocal microscope.

-

Flow Cytometry

Flow cytometry can be used to quantify the percentage of cells expressing this compound proteins and the relative expression level per cell.

Protocol:

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension.

-

Fix cells with a fixation buffer (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.

-

Wash cells with PBS.

-

-

Permeabilization:

-